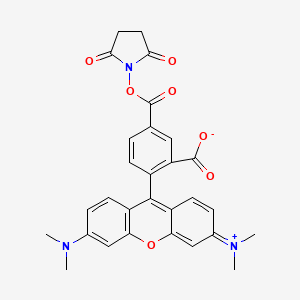

5-Carboxytetramethylrhodamine succinimidyl ester

描述

Amine-reactive fluorescent probe. 5-TAMRA derivative. 6-TAMRA N-succinimidyl ester isomer. Suitable for applications as an enzyme substrate, molecular probe, molecular beacons and FRET partner.

5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is an amine-reactive fluorescent probe. It has been used in double site-directed peptide modification to label proteinase substrates for use in FRET assays. It quenches lucifer yellow CH fluorescence by greater than 90% in uncleaved proteinase substrates, which allows for the detection of enzyme-cleaved substrates by an increase in fluorescence intensity. It has also been used in the synthesis of fluorescent derivatives of a variety of compounds, including the antibiotic ampicillin, nucleotide diphosphate uridine-5’-diphosphate (UDP; ), and the progesterone receptor antagonist RU486 (mifepristone; ). 5-TAMRA-SE displays excitation maxima ranging from 540 to 560 nm and an emission maximum of 580 nm.

Useful single-isomer TAMRA synthon.

5-TAMRA SE is a fluorescent amino-group-reactive probe for DNA and RNA.

作用机制

Target of Action

5-TAMRA-SE is an amine-reactive fluorescent probe . Its primary targets are primary or secondary amines present in various biological molecules . These amines are often found in proteins, making them a common target for 5-TAMRA-SE.

Mode of Action

The succinimidyl ester group in 5-TAMRA-SE reacts readily with primary or secondary amines under mild conditions . This reaction results in the formation of stable amide bonds, attaching the 5-TAMRA moiety to the target molecule . The 5-TAMRA group is a fluorescent dye, which allows the labeled target molecule to be detected and studied using fluorescence-based techniques .

Biochemical Pathways

5-TAMRA-SE does not directly participate in any specific biochemical pathways. Instead, it is used as a tool to study these pathways. By labeling target molecules with 5-TAMRA-SE, researchers can track the movement and interactions of these molecules within cells. This can provide valuable insights into the roles of these molecules in various biochemical pathways .

Pharmacokinetics

Like other succinimidyl esters, it is likely to be unstable in aqueous solutions and should be stored under desiccating conditions .

Result of Action

The primary result of 5-TAMRA-SE action is the labeling of target molecules with the 5-TAMRA fluorescent dye. This allows for the visualization of these molecules under a fluorescence microscope or detection using other fluorescence-based techniques . This can provide valuable information about the location, movement, and interactions of these molecules within cells.

Action Environment

The action of 5-TAMRA-SE can be influenced by various environmental factors. For example, the efficiency of amine labeling can be affected by the pH of the solution, with optimal labeling typically occurring at around pH 8-9 . Additionally, the fluorescence of the 5-TAMRA group can be influenced by factors such as temperature and the presence of other fluorescent substances .

生物活性

5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA SE) is a fluorescent dye widely utilized in molecular biology for labeling biomolecules, particularly proteins and nucleic acids. Its unique properties, including strong fluorescence and amine-reactivity, make it a valuable tool in various biological applications.

- Chemical Formula : C29H25N3O7

- Molecular Weight : 527.52 g/mol

- CAS Number : 150810-68-7

- Excitation/Emission Maxima : Approximately 542 nm / 575 nm

- Solubility : Soluble in acetonitrile and dimethylformamide (DMF)

The primary mechanism of action for 5-TAMRA SE involves its reactivity with primary amines, forming stable amide bonds through a nucleophilic attack on the carbonyl carbon of the succinimidyl ester. This reaction releases N-hydroxysuccinimide, facilitating the conjugation of the dye to proteins, antibodies, and nucleic acids .

Applications in Biological Research

5-TAMRA SE is employed in various research contexts, including:

- Fluorescent Labeling : Used for labeling DNA and RNA, allowing for visualization and tracking within cellular environments.

- Protein Dynamics Studies : Facilitates the study of protein interactions by covalently binding to lysine residues or other nucleophilic sites on proteins.

- Förster Resonance Energy Transfer (FRET) : Acts as an acceptor dye in FRET experiments to investigate molecular interactions and conformational changes .

- Telomere Staining : Demonstrated efficacy in staining telomeres, contributing to studies on chromosomal stability and aging .

Case Studies

-

Fluorescence Imaging of Nucleic Acids :

In a study focused on genetic analysis using capillary electrophoresis, 5-TAMRA SE was utilized to stain DNA samples. This allowed for enhanced detection sensitivity and resolution during electrophoretic separation, demonstrating its effectiveness as a fluorescent probe in genetic studies . -

Protein Localization Studies :

Research employing chromobody technology utilized 5-TAMRA SE to trace the localization of GFP-tagged proteins in plant cells. The study highlighted how the fluorescent dye facilitated real-time monitoring of protein dynamics within living cells, linking localization to functional outcomes . -

FRET Applications :

In FRET-based assays, 5-TAMRA SE was conjugated to proteins to study interactions between different biomolecules. The results indicated that the dye's fluorescence properties provided insights into conformational changes and interaction dynamics at the molecular level .

Comparative Analysis

The following table summarizes key features and comparisons of 5-TAMRA SE with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 150810-68-7 | Amine-reactive; used for nucleic acid labeling; strong fluorescence |

| 6-Carboxytetramethylrhodamine Succinimidyl Ester | 150408-84-7 | Similar properties; selective for specific applications |

| Tetramethylrhodamine | 1790-13-0 | Non-reactive form; used mainly as a fluorophore |

| Fluorescein N-hydroxysuccinimide | 20330-47-0 | Commonly used as a donor dye in FRET applications |

科学研究应用

Protein Labeling

5-TAMRA-SE is frequently employed for labeling proteins due to its ability to react with primary amines under mild conditions. This property allows for the formation of stable conjugates that can be used in various assays.

Case Study: Antibody Labeling

In a study by Vector Laboratories, 5-TAMRA-SE was used to label antibodies for immunohistochemistry. The labeled antibodies demonstrated high specificity and sensitivity in detecting target antigens in tissue sections, facilitating better visualization under fluorescence microscopy .

Peptide Labeling

The dye is also utilized for peptide labeling, enhancing the study of peptide interactions and dynamics.

Case Study: Peptide Interaction Studies

Research published in LubioScience highlighted the use of 5-TAMRA-SE to label peptides involved in cellular signaling pathways. The labeled peptides were tracked in live-cell imaging experiments, providing insights into their real-time interactions with cellular components .

Nucleotide and Nucleic Acid Labeling

5-TAMRA-SE is particularly effective for labeling nucleotides and nucleic acids, making it a vital tool in molecular biology.

Case Study: DNA Sequencing

A study conducted by Biotium demonstrated the application of 5-TAMRA-SE in DNA sequencing. The dye was incorporated into dUTP, allowing for the efficient labeling of DNA strands during PCR amplification. This method improved the detection sensitivity and accuracy of sequencing results .

Fluorescence Resonance Energy Transfer (FRET)

5-TAMRA-SE serves as a donor dye in FRET applications, enabling researchers to study molecular interactions at close proximity.

Case Study: FRET-Based Assays

In a study examining protein-protein interactions, researchers utilized 5-TAMRA-SE as a donor paired with a suitable acceptor dye. The FRET efficiency provided quantitative data on the interaction dynamics between the proteins, which was crucial for understanding their biological functions .

Molecular Probes and Beacons

The compound is also used to create molecular probes and beacons that can report on specific biological events.

Case Study: Molecular Beacons

Research indicated that 5-TAMRA-SE-labeled molecular beacons were developed to detect specific RNA sequences within cells. These beacons exhibited high selectivity and sensitivity, allowing for real-time monitoring of gene expression .

Data Table: Summary of Applications

属性

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFRSNKRTNUMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376329 | |

| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150810-68-7 | |

| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Carboxytetramethylrhodamine succinimidyl ester in scientific research?

A1: this compound (5-TAMRA-SE) is predominantly used as a fluorescent label for various biomolecules, enabling their visualization and tracking in biological systems. This property is highlighted in several research papers focusing on labeling peptides , proteins , and even DNA probes .

Q2: How does 5-TAMRA-SE attach to its target molecules?

A2: 5-TAMRA-SE reacts with primary amines present in target molecules. This typically involves the amine group of an N-terminal amino acid in peptides and proteins or lysine residues. The succinimidyl ester group of 5-TAMRA-SE acts as a leaving group, facilitating the formation of a stable amide bond with the target molecule .

Q3: Can you elaborate on the use of 5-TAMRA-SE in conjunction with energy transfer mechanisms?

A3: 5-TAMRA-SE can be strategically incorporated into peptides alongside other fluorophores to create "energy-transfer" substrates for studying protease activity . In these systems, 5-TAMRA-SE acts as a quencher for another fluorophore when the substrate is intact. Upon protease cleavage, the quenching effect is disrupted, leading to an increase in fluorescence that can be measured to monitor the enzymatic reaction.

Q4: How does the use of LEDs compare to lasers for fluorescence detection with 5-TAMRA-SE labeled molecules?

A4: Recent research indicates that LEDs offer a viable alternative to lasers for fluorescence detection in capillary electrophoresis applications utilizing 5-TAMRA-SE labeled molecules . This is significant because LEDs are more cost-effective, consume less energy, and exhibit greater stability compared to lasers.

Q5: Has 5-TAMRA-SE been used in studying specific biological targets?

A5: Yes, 5-TAMRA-SE has been instrumental in research involving nicotinic acetylcholine receptors (nAChRs). Specifically, it was used to create a fluorescent analogue of α-Conotoxin TxID, a selective antagonist for the α3β4 nAChR subtype . This fluorescent probe enabled the visualization and study of α3β4 nAChRs in cells.

Q6: Are there any studies showcasing the use of 5-TAMRA-SE in studying cellular processes?

A6: Research has demonstrated the ability of RAW264.7 macrophages to phagocytose apoptotic extracellular vesicles (ApoEVs) derived from bone marrow mesenchymal stem cells (BMMSCs) labeled with 5-TAMRA-SE . This highlights the potential of 5-TAMRA-SE in investigating cellular uptake and trafficking mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。